molecular formula C15H22N2O2 B2904676 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide CAS No. 954074-17-0

2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2904676
CAS No.: 954074-17-0
M. Wt: 262.353
InChI Key: LWPVVYUTGABBPZ-UHFFFAOYSA-N
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Description

2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a piperidine moiety linked via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
  • 2-methoxy-N-[(1-methylpiperidin-4-ylidene)amino]benzamide
  • 4-methoxy-N-(6-methyl-2-pyridinyl)benzamide

Uniqueness

2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide is unique due to its specific structural features, such as the methoxy group and the piperidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-17-9-7-12(8-10-17)11-16-15(18)13-5-3-4-6-14(13)19-2/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPVVYUTGABBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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